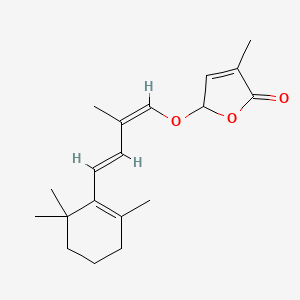

Carlactone

Beschreibung

Eigenschaften

Molekularformel |

C19H26O3 |

|---|---|

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one |

InChI |

InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12- |

InChI-Schlüssel |

OTIYLZVFQIMLQH-FRGMPSNRSA-N |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\OC2C=C(C(=O)O2)C)/C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carlactone is synthesized from all-trans-β-carotene through a series of enzymatic reactions. The process involves three main enzymes: DWARF27, carotenoid cleavage dioxygenase 7 (CCD7), and carotenoid cleavage dioxygenase 8 (CCD8). DWARF27 converts all-trans-β-carotene to 9-cis-β-carotene, which is then cleaved by CCD7 to produce 9-cis-apo-10’-carotenal and β-ionone. CCD8 further processes 9-cis-apo-10’-carotenal to form this compound .

Industrial Production Methods: While the industrial production of this compound is not yet widespread, the enzymatic synthesis route is being explored for scalability. The use of recombinant enzymes and optimized reaction conditions are key areas of research to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Conversion to Strigolactones in Plants

Carlactone serves as the precursor for strigolactones (SLs) such as orobanchol and 5-deoxystrigol:

-

Stereospecific oxidation : Only (11R)-carlactone is enzymatically converted to SLs, as shown by chiral HPLC and feeding experiments in rice dwarf10 mutants .

-

Cytochrome P450 involvement : MAX1 (CYP711A1) oxidizes this compound to carlactonoic acid (CLA) through three sequential steps:

Experimental Data :

| Reaction Step | Enzyme | Product | Reference |

|---|---|---|---|

| C-19 hydroxylation | MAX1 | 19-hydroxy this compound | |

| Ketone formation | MAX1 | 19-oxo this compound | |

| Carboxylation | MAX1 | Carlactonoic acid (CLA) |

Derivatization to Hydroxylated Forms

This compound derivatives exhibit modified bioactivities:

-

Hydroxymethyl carlactonoate (1'-HO-MeCLA) : Produced via LBO-mediated oxidation of methyl carlactonoate (MeCLA) .

-

Deuterium-labeling studies : Confirmed oxidation occurs at the ester methyl group of MeCLA .

Key Findings :

-

LBO converts MeCLA to 1'-HO-MeCLA with trace yields (0.1%), while most substrate hydrolyzes to CLA .

-

Hydroxylated derivatives are predominant SLs in Arabidopsis, influencing shoot branching regulation .

Synthetic Approaches to this compound and Derivatives

Chemical synthesis enables isotopic labeling and structural analysis:

-

13C-Labeled synthesis : [1-¹³CH₃]-carlactone was synthesized via Heck coupling of ¹³C-methyl iodide-derived intermediates, enabling in vivo tracking .

-

Racemic resolution : Chiral HPLC separated (11R) and (11S) enantiomers, confirming natural (11R) configuration .

Synthetic Route :

Stereochemical Specificity in Biological Activity

The (11R)-configuration is essential for this compound’s function:

-

Feeding (11R)-carlactone to rice mutants restored SL production, while (11S)-carlactone was inactive .

-

Absolute configuration determined via Diels-Alder adduct analysis and chiral LC-MS .

This synthesis of this compound’s reactivity underscores its role as a central hub in strigolactone biosynthesis, with enzymatic specificity and synthetic accessibility enabling targeted manipulation of plant hormonal pathways.

Wissenschaftliche Forschungsanwendungen

Role in Strigolactone Biosynthesis

Carlactone (CL) serves as an endogenous precursor for strigolactones (SLs), a class of plant hormones that regulate plant architecture and responses to environmental stresses. The conversion of this compound to carlactonoic acid (CLA) is catalyzed by the MAX1 enzyme in Arabidopsis, demonstrating its role in the biosynthetic pathway of SLs .

Table 1: Conversion Pathway of this compound to Strigolactones

| Compound | Enzyme | Function |

|---|---|---|

| This compound | MAX1 | Converts CL to carlactonoic acid |

| Carlactonoic Acid | Various SL enzymes | Further converted to strigolactones |

Agricultural Applications

This compound's role as a signaling molecule has profound implications for agriculture, especially concerning parasitic plants like Striga and Orobanche. These weeds are major threats to crop yields, particularly in sub-Saharan Africa. The ability of this compound to stimulate seed germination in these parasitic plants makes it a target for developing new weed management strategies .

Case Study: Impact on Parasitic Weeds

Research indicates that this compound derivatives can induce germination in Orobanche species, which are notorious for their detrimental effects on crops. By understanding the signaling pathways mediated by this compound, researchers aim to develop selective herbicides that exploit these mechanisms to control parasitic weed populations without harming crops .

Development of Synthetic Analogues

Due to the low natural abundance of strigolactones, there is significant interest in synthesizing analogues of this compound and its derivatives. Recent studies have focused on creating methyl phenlactonoates (MPs) that mimic the structure and function of natural SLs. These analogues have shown promise not only in regulating shoot branching but also in enhancing seed germination rates in root parasitic plants .

Table 2: Comparison of this compound Analogues

| Analogue Name | Synthesis Method | Efficacy in Regulating Plant Growth |

|---|---|---|

| Methyl Phenlactonoates | Organic synthesis | High efficacy in inhibiting shoot branching |

| Nitro-Phenlactones | Isosteric replacement | Moderate efficacy compared to GR24 |

Physiological Functions Beyond Germination

This compound is not only pivotal for seed germination but also plays a role in regulating various physiological processes such as shoot branching, leaf senescence, and responses to abiotic stresses like nutrient deficiency and light availability . This multifaceted role underscores the potential applications of this compound in enhancing crop resilience and productivity.

Future Directions and Research Needs

Despite the progress made in understanding the applications of this compound, further research is needed to fully elucidate its mechanisms of action within plants. Future studies should focus on:

- Identifying additional biosynthetic pathways involving this compound.

- Exploring its interactions with other plant hormones .

- Developing field trials to assess the efficacy of synthetic analogues in real-world agricultural settings.

Wirkmechanismus

Carlactone exerts its effects through its conversion into active strigolactones, which then interact with specific receptors in plants. The primary molecular targets are the D14 receptor and the MAX2 protein, which together regulate the degradation of proteins involved in shoot branching. This signaling pathway ultimately leads to the inhibition of shoot branching and the promotion of symbiotic relationships with fungi .

Vergleich Mit ähnlichen Verbindungen

Structural Features

| Compound | Core Structure | Key Modifications |

|---|---|---|

| Carlactone | C19 skeleton with D-ring | No ABC rings; linear enol-ether bridge |

| 5-Deoxystrigol | ABC + D-rings (tricyclic lactone) | Oxygenation at C19; BC-ring closure |

| Orobanchol | ABC + D-rings (epoxidized BC-ring) | Hydroxylation at C4; stereospecific rings |

| Carlactonoic Acid | Oxidized C19 carboxylic acid | MAX1-mediated hydroxylation/oxidation |

| Methyl Carlactonoate | Methyl ester of carlactonoic acid | LBO-mediated hydroxylation (Arabidopsis) |

This compound serves as the scaffold for SL diversification. For example, rice cytochrome P450 MAX1 homologs (e.g., this compound oxidase, CO) catalyze BC-ring closure and hydroxylation to produce 4-deoxyorobanchol and orobanchol .

Functional Overlap and Distinctions

- Signaling : While SLs directly bind D14 to trigger SMXL degradation, this compound’s methyl ester (MeCLA) can weakly interact with AtD14 in vitro, suggesting partial signaling capacity .

- Evolutionary Conservation : this compound biosynthesis (via D27, CCD7, CCD8) is conserved in angiosperms, whereas SL diversification reflects adaptive evolution in MAX1 homologs .

Q & A

Q. Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Organism | Reference |

|---|---|---|---|

| D27 | β-carotene isomerization | Arabidopsis | |

| CCD7 | Cleaves 9-cis-β-carotene | Rice, Arabidopsis | |

| CCD8 | Catalyzes oxidative rearrangement | Arabidopsis |

Advanced Research Question: How do researchers resolve contradictions in this compound’s bioactivity as a germination inducer for parasitic plants?

Answer:

Discrepancies in germination activity (e.g., lower efficacy compared to GR24) are addressed through:

- Concentration-response assays : Testing this compound across gradients (e.g., 10–10 M) to establish dose dependency .

- Structural analogs : Modifying the enone moiety (C-ring) to assess functional groups critical for receptor binding .

- Species-specificity studies : Comparing Striga hermonthica vs. Orobanche spp. responses due to receptor (KAI2/ShHTL) diversity .

Methodological Insight : Pair bioassays with in silico docking simulations to predict this compound-receptor interactions .

Basic Research Question: What methodologies confirm this compound’s role as a strigolactone precursor?

Answer:

- Enzymatic conversion assays : Incubating this compound with MAX1 homologs (e.g., AtMAX1, Os900) to detect Carlactonoic acid via HPLC .

- Transcriptional profiling : Monitoring strigolactone-responsive genes (BRC1, D14) in this compound-treated vs. untreated plants .

- Grafting experiments : Demonstrating this compound mobility in shoot-to-root signaling using Arabidopsis grafted mutants .

Advanced Research Question: What challenges arise in studying stereoselective modifications of this compound by MAX1 homologs?

Answer:

Key challenges include:

- Enzyme specificity : MAX1 homologs (e.g., AtMAX1, Os1400) produce distinct oxidation products (e.g., methyl carlactonoate vs. orobanchol) .

- Isotopic tracing : Using /-labeled this compound to track stereochemical outcomes in in vitro assays .

- CRISPR/Cas9 mutagenesis : Generating MAX1 knockouts in non-model plants (e.g., tomato) to assess functional conservation .

Q. Table 2: MAX1-Derived this compound Modifications

| MAX1 Homolog | Product | Biological Activity | Reference |

|---|---|---|---|

| AtMAX1 | Carlactonoic acid | Shoot branching suppression | |

| Os900 | 4-Deoxyorobanchol | Rhizosphere signaling |

Methodological Focus: How to design experiments investigating this compound-D14 receptor interactions?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () between purified D14 and this compound derivatives .

- Heterologous systems : Express AtD14 in E. coli for crystallography to resolve ligand-binding pockets .

- Phenotypic assays : Treat d14 mutants with this compound to assess dependency on receptor-mediated signaling .

Note : Include negative controls (e.g., inactive this compound analogs) and validate findings across ≥3 biological replicates .

Advanced Research Question: How do researchers address variability in this compound stability across experimental conditions?

Answer:

- Degradation assays : Monitor this compound half-life under varying pH, light, and temperature using LC-MS .

- Stabilization strategies : Use antioxidants (e.g., BHT) or inert atmospheres (N) during extraction .

- Bioactivity correlation : Compare fresh vs. degraded this compound in seed germination assays to quantify potency loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.